REACTION_CXSMILES
|
[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3=[CH:8][CH:9]=[C:10]([OH:22])[C:11]4[O:12][C@H:13]5[C:14]([CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=43)[CH2:4][CH2:3]1)=[O:15]>C(O)CC>[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3=[CH:8][CH:9]=[C:10]([OH:22])[C:11]4[O:12][C@H:13]5[C:14]([CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=43)[CH2:4][CH2:3]1)=[O:15].[CH3:1][N:2]1[CH:19]2[CH2:20][C:7]3[CH:8]=[CH:9][C:10]([OH:22])=[C:11]4[O:12][CH:13]5[CH:14]([OH:15])[CH2:16][CH2:17][C:18]2([OH:21])[C:5]5([C:6]=34)[CH2:4][CH2:3]1.[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3[CH:8]=[CH:9][C:10]([OH:22])=[C:11]4[O:12][C@H:13]5[C@H:14]([OH:15])[CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=34)[CH2:4][CH2:3]1
|
Name
|
Oxymorphone
|
Quantity
|
267.7 g
|
Type
|
reactant
|
Smiles
|
CN1CC[C@]23C=4C5=CC=C(C4O[C@H]2C(=O)CC[C@]3([C@H]1C5)O)O
|
Name
|
|
Quantity
|
321.6 g
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
CUSTOM
|
Details
|
was lowered to 25±5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The batch was further cooled to 10±5° C.
|
Type
|
STIRRING
|
Details
|
stirred 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washing the cake with 1-propanol (10±5° C., 2×48.2 g)
|
Type
|
CUSTOM
|
Details
|
then drying under vacuum at 55±5° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@]23C=4C5=CC=C(C4O[C@H]2C(=O)CC[C@]3([C@H]1C5)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3=[CH:8][CH:9]=[C:10]([OH:22])[C:11]4[O:12][C@H:13]5[C:14]([CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=43)[CH2:4][CH2:3]1)=[O:15]>C(O)CC>[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3=[CH:8][CH:9]=[C:10]([OH:22])[C:11]4[O:12][C@H:13]5[C:14]([CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=43)[CH2:4][CH2:3]1)=[O:15].[CH3:1][N:2]1[CH:19]2[CH2:20][C:7]3[CH:8]=[CH:9][C:10]([OH:22])=[C:11]4[O:12][CH:13]5[CH:14]([OH:15])[CH2:16][CH2:17][C:18]2([OH:21])[C:5]5([C:6]=34)[CH2:4][CH2:3]1.[CH3:1][N:2]1[C@@H:19]2[CH2:20][C:7]3[CH:8]=[CH:9][C:10]([OH:22])=[C:11]4[O:12][C@H:13]5[C@H:14]([OH:15])[CH2:16][CH2:17][C@:18]2([OH:21])[C@:5]5([C:6]=34)[CH2:4][CH2:3]1
|
Name
|
Oxymorphone
|
Quantity
|
267.7 g
|
Type
|
reactant
|
Smiles
|
CN1CC[C@]23C=4C5=CC=C(C4O[C@H]2C(=O)CC[C@]3([C@H]1C5)O)O
|
Name
|
|
Quantity
|
321.6 g
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
CUSTOM
|
Details
|
was lowered to 25±5° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The batch was further cooled to 10±5° C.
|
Type
|
STIRRING
|
Details
|
stirred 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washing the cake with 1-propanol (10±5° C., 2×48.2 g)
|
Type
|
CUSTOM
|
Details
|
then drying under vacuum at 55±5° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@]23C=4C5=CC=C(C4O[C@H]2C(=O)CC[C@]3([C@H]1C5)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |